molecular formula C18H18O2S B5910349 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one

1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one

Cat. No. B5910349
M. Wt: 298.4 g/mol
InChI Key: PLTLFTDETXAMPC-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one, also known as EMPTI, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of oxidative stress in cells. In cancer cells, 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to induce apoptosis by activating the caspase pathway and disrupting mitochondrial function. In insects, 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to disrupt the nervous system and cause paralysis.
Biochemical and Physiological Effects:
1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to have various biochemical and physiological effects, depending on the application and concentration used. In cancer cells, 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to induce apoptosis and inhibit cell proliferation. In insects, 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to cause paralysis and death. In material science, 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to be a versatile precursor for the synthesis of various organic materials.

Advantages and Limitations for Lab Experiments

1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has several advantages for lab experiments, including its ease of synthesis and versatility as a precursor for the synthesis of various organic materials. However, its toxicity and potential side effects must be carefully considered, and appropriate safety measures must be taken when handling 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one.

Future Directions

There are several future directions for the study of 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one, including further investigation of its potential as an anti-cancer agent and pesticide, as well as its potential for the synthesis of various organic materials. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one and its potential side effects.

Synthesis Methods

1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one can be synthesized through a multi-step process involving the reaction of 4-ethoxybenzaldehyde with 4-methylthiophenylacetonitrile, followed by reduction and dehydration reactions. The resulting product is a yellow crystalline powder with a melting point of 128-130°C.

Scientific Research Applications

1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. In agriculture, 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been studied for its potential as a pesticide, as it has been shown to have insecticidal activity against certain pests. In material science, 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been studied for its potential as a precursor for the synthesis of various organic materials.

properties

IUPAC Name

(E)-1-(4-ethoxyphenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2S/c1-3-20-16-9-7-15(8-10-16)18(19)13-6-14-4-11-17(21-2)12-5-14/h4-13H,3H2,1-2H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTLFTDETXAMPC-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4'-Ethoxy-4-(methylthio)chalcone

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